molecular formula C8F4N4 B14337073 (2,3,5,6-Tetrafluorocyclohexa-2,5-diene-1,4-diylidene)dicyanamide CAS No. 104830-40-2

(2,3,5,6-Tetrafluorocyclohexa-2,5-diene-1,4-diylidene)dicyanamide

Cat. No.: B14337073
CAS No.: 104830-40-2
M. Wt: 228.11 g/mol
InChI Key: GXNLFNJIZMSPFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,3,5,6-Tetrafluorocyclohexa-2,5-diene-1,4-diylidene)dicyanamide is an organic compound with the chemical formula C8F4N2 It is known for its unique structure, which includes a cyclohexadiene ring substituted with fluorine atoms and cyano groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3,5,6-Tetrafluorocyclohexa-2,5-diene-1,4-diylidene)dicyanamide typically involves the reaction of p-benzoquinone with fluorine gas under high temperature and pressure conditions. Hydrogen fluoride is often used as a catalyst in this reaction . The reaction can be represented as follows:

C6H4O2+4F2C6F4O2+4HF\text{C}_6\text{H}_4\text{O}_2 + 4\text{F}_2 \rightarrow \text{C}_6\text{F}_4\text{O}_2 + 4\text{HF} C6​H4​O2​+4F2​→C6​F4​O2​+4HF

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of specialized equipment to handle fluorine gas and hydrogen fluoride is essential due to their highly reactive and corrosive nature.

Chemical Reactions Analysis

Types of Reactions

(2,3,5,6-Tetrafluorocyclohexa-2,5-diene-1,4-diylidene)dicyanamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form tetrafluoro-p-benzoquinone.

    Reduction: Reduction reactions can convert it into hydroquinone derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions include various substituted benzoquinones, hydroquinones, and other derivatives depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemistry

In chemistry, (2,3,5,6-Tetrafluorocyclohexa-2,5-diene-1,4-diylidene)dicyanamide is used as a building block for the synthesis of more complex organic molecules.

Biology and Medicine

While specific biological and medicinal applications are still under investigation, the compound’s potential as a precursor for bioactive molecules is being explored. Its derivatives may exhibit interesting pharmacological properties.

Industry

In the industrial sector, this compound is used in the production of advanced materials, including polymers and dyes. Its strong electron-withdrawing fluorine atoms make it suitable for use in electronic materials and semiconductors .

Mechanism of Action

The mechanism of action of (2,3,5,6-Tetrafluorocyclohexa-2,5-diene-1,4-diylidene)dicyanamide involves its highly reactive electrophilic centers. The presence of fluorine atoms and cyano groups creates a strong electron-withdrawing effect, making the compound highly reactive towards nucleophiles. This reactivity is exploited in various chemical reactions to form new bonds and create complex molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,3,5,6-Tetrafluorocyclohexa-2,5-diene-1,4-diylidene)dicyanamide is unique due to the combination of fluorine and cyano substituents on the cyclohexadiene ring. This combination imparts distinct electronic properties, making it valuable in various applications, particularly in materials science and electronics .

Properties

CAS No.

104830-40-2

Molecular Formula

C8F4N4

Molecular Weight

228.11 g/mol

IUPAC Name

(4-cyanoimino-2,3,5,6-tetrafluorocyclohexa-2,5-dien-1-ylidene)cyanamide

InChI

InChI=1S/C8F4N4/c9-3-5(11)8(16-2-14)6(12)4(10)7(3)15-1-13

InChI Key

GXNLFNJIZMSPFX-UHFFFAOYSA-N

Canonical SMILES

C(#N)N=C1C(=C(C(=NC#N)C(=C1F)F)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.